molecular formula C11H19N3 B13331090 3-cyclopentyl-4-ethyl-1-methyl-1H-pyrazol-5-amine

3-cyclopentyl-4-ethyl-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13331090
M. Wt: 193.29 g/mol
InChI Key: PUWQAZXOAQXGNC-UHFFFAOYSA-N
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Description

3-Cyclopentyl-4-ethyl-1-methyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C₁₁H₁₉N₃. It is a member of the pyrazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis . This compound is characterized by a cyclopentyl group, an ethyl group, and a methyl group attached to a pyrazole ring, making it a unique structure within its class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-4-ethyl-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form the corresponding hydrazone, which is then subjected to cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-4-ethyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopentyl-4-ethyl-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and inflammation.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-4-ethyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pyrazole ring is known to interact with active sites of enzymes, potentially leading to the modulation of enzymatic activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopentyl-4-ethyl-1-methyl-1H-pyrazol-5-amine is unique due to the presence of both cyclopentyl and ethyl groups attached to the pyrazole ring. This unique combination of substituents can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

5-cyclopentyl-4-ethyl-2-methylpyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-3-9-10(8-6-4-5-7-8)13-14(2)11(9)12/h8H,3-7,12H2,1-2H3

InChI Key

PUWQAZXOAQXGNC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2CCCC2)C)N

Origin of Product

United States

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